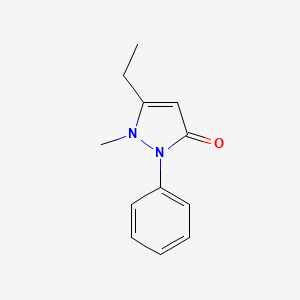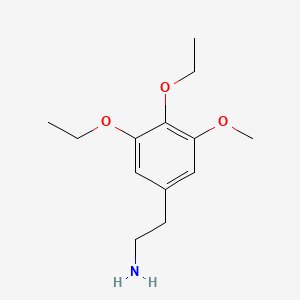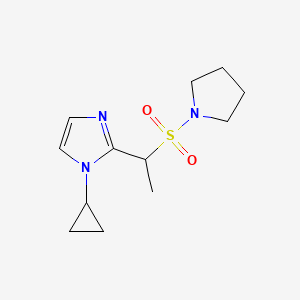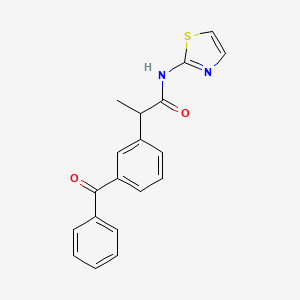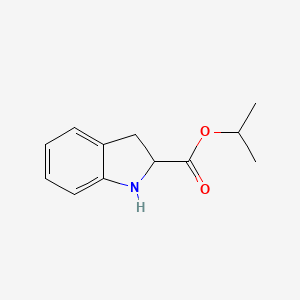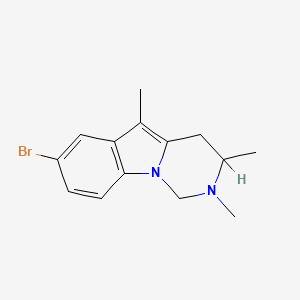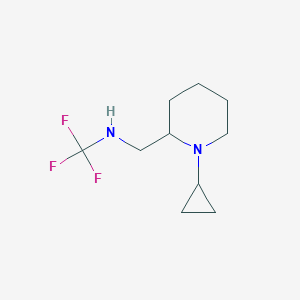![molecular formula C20H19F3N4O3 B13945362 2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13945362.png)
2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple fluorine atoms, a quinazolinone core, and an acetamide group, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Acetamide Group: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
科学的研究の応用
2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用機序
The mechanism of action of 2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The quinazolinone core plays a crucial role in its pharmacological activity by interacting with key proteins involved in disease processes.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in its core structure and functional groups.
Vanillin acetate: Contains a methoxy group and an acetate group but lacks the quinazolinone core and multiple fluorine atoms.
Uniqueness
2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide is unique due to its combination of multiple fluorine atoms, a quinazolinone core, and an acetamide group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific applications.
特性
分子式 |
C20H19F3N4O3 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC名 |
2-(3,5-difluorophenyl)-N-[7-fluoro-2-[2-methoxyethyl(methyl)amino]-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C20H19F3N4O3/c1-26(5-6-30-2)20-24-17-11-13(21)3-4-16(17)19(29)27(20)25-18(28)9-12-7-14(22)10-15(23)8-12/h3-4,7-8,10-11H,5-6,9H2,1-2H3,(H,25,28) |
InChIキー |
SMWLSLPHGZLJDY-UHFFFAOYSA-N |
正規SMILES |
CN(CCOC)C1=NC2=C(C=CC(=C2)F)C(=O)N1NC(=O)CC3=CC(=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




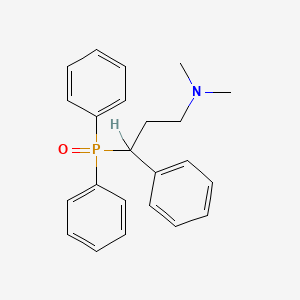
![7-Methylbenzo[d][1,3]dioxol-4-amine](/img/structure/B13945302.png)

